(S)-2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide
Description
Significance of Alpha-Amino Amide Scaffolds in Chemical Research
The alpha-amino amide moiety is a privileged structural feature in numerous pharmaceutical agents and bioactive molecules. Its importance in drug design is multifaceted. Modulating the basicity of alkylamines is a critical factor in optimizing the pharmacokinetic and pharmacodynamic properties of a drug, and the incorporation of a carbonyl group adjacent to a nitrogen atom, as seen in α-amino amides, is an effective strategy to achieve this. nih.gov This structural arrangement influences a molecule's ionization state under physiological conditions, which in turn affects its solubility, lipophilicity, cell permeability, and potential for off-target interactions. nih.gov
Furthermore, the α-amino amide scaffold has been identified as a key pharmacophore in various therapeutic areas. For instance, compounds from the α-aminoamide family have been investigated as blockers of voltage-gated sodium channels, demonstrating analgesic effects in models of neuropathic pain. nih.gov In another domain, the α-aminoamide moiety can act as an effective zinc-binding group (ZBG). This has been exploited in the design of inhibitors for zinc-containing enzymes like Histone Deacetylase 6 (HDAC6), where the α-aminoamide can form a bidentate chelate with the zinc ion in the enzyme's active site, presenting a promising avenue for anti-cancer drug discovery. mdpi.com The versatility and favorable drug-like properties of this scaffold ensure its continued exploration in medicinal chemistry.
| Compound Class | Biological Target/Activity | Significance of α-Amino Amide Scaffold |
| HDAC6 Inhibitors | Histone Deacetylase 6 (HDAC6) | Acts as a Zinc-Binding Group (ZBG), chelating zinc in the active site. mdpi.com |
| Analgesics | Voltage-gated sodium channels (e.g., Nav1.7) | Forms the core structure for channel-blocking activity to treat neuropathic pain. nih.gov |
| General Pharmaceuticals | Various | Modulates amine basicity, improving drug-like properties. nih.gov |
Overview of Propionamide (B166681) and Dimethoxyphenyl Derivatives in Scientific Literature
Propionamide Derivatives: The propionamide framework and its parent, arylpropionic acid, are central to a wide range of pharmacologically active compounds. researchgate.netorientjchem.org Perhaps the most well-known examples are the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen, which are arylpropionic acid derivatives. orientjchem.orgnih.gov The amide derivatives, or propionamides, are explored for a similarly broad spectrum of biological activities, including analgesic, anti-inflammatory, antibacterial, and anticonvulsant properties. researchgate.netorientjchem.org For example, certain novel propionamide compounds have been investigated for their potential to treat diseases related to insulin (B600854) resistance, such as type II diabetes, by improving glucose uptake in cells. google.com The versatility of the propionamide structure makes it a valuable building block in the synthesis of complex molecules and drug conjugates. nih.gov
Dimethoxyphenyl Derivatives: The dimethoxyphenyl moiety is a key structural component in a vast number of biologically active compounds, particularly those targeting the central nervous system. The specific substitution pattern of the two methoxy (B1213986) groups on the phenyl ring is crucial for determining the pharmacological profile. For instance, 2,5-dimethoxyphenyl derivatives are famously associated with potent serotonergic activity, with many acting as agonists at the 5-HT₂A receptor, a key target in neuroscience research. acs.org Other substitution patterns are also of high interest; 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole has been studied for its antitumor activity in breast cancer cell lines. mdpi.com Furthermore, dimethoxyphenyl units serve as important intermediates in organic synthesis, for example, in the construction of phytoestrogens like 7,2′-dihydroxy-4′,5′-dimethoxyisoflavanone, which has shown potent hair growth effects. nih.gov The presence of methoxy groups influences the molecule's electronic properties and its ability to interact with biological targets, making the dimethoxyphenyl scaffold a focal point of research. nih.govmdpi.com
| Derivative Class | Example Compound/Area of Study | Observed Biological Activity/Application |
| Propionamide | Naproxen-sulfa drug conjugates | Dual inhibition of urease and cyclooxygenase-2 (COX-2). nih.gov |
| Propionamide | Novel synthetic derivatives | Treatment of insulin resistance. google.com |
| 2,5-Dimethoxyphenyl | DOx series (e.g., DOI) | Potent serotonergic 5-HT₂A receptor agonists. acs.org |
| 3,4-Dimethoxyphenyl | Precursor for Isoflavanone 1 | Synthesis of phytoestrogen with hair growth-promoting activity. nih.gov |
Rationale for Academic Investigation of (S)-2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide
The academic pursuit of this compound is driven by a rational drug design strategy that involves the molecular hybridization of known bioactive fragments. The specific combination of the (S)-α-amino amide group, the propionamide linker, and the 3,5-dimethoxyphenyl ring system suggests a deliberate effort to create a novel chemical entity with a unique pharmacological profile.
The rationale can be deconstructed as follows:
Combining a CNS-Active Moiety with a Bioactive Scaffold: The dimethoxyphenyl group is a well-established pharmacophore for central nervous system targets. While the 2,5- and 3,4-substitution patterns are more extensively studied, the 3,5-dimethoxy arrangement offers a different electronic and steric profile for exploring receptor or enzyme binding. Combining this moiety with the α-amino amide scaffold, known for its favorable drug-like properties and diverse bioactivities (e.g., ion channel modulation, enzyme inhibition), creates an opportunity to direct the molecule toward novel biological targets. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this specific molecule contribute to the broader understanding of structure-activity relationships. By systematically altering components—such as the stereochemistry at the alpha-carbon ((S)-configuration), the nature of the amide substituent (3,5-dimethoxyphenyl), and the length of the amino acid side chain (from the propionamide)—researchers can probe the specific structural requirements for a desired biological effect.
Exploring New Therapeutic Potential: The convergence of these structural motifs suggests potential applications in areas where both the α-amino amide and dimethoxyphenyl groups have shown promise. This could include the development of novel analgesics, anticonvulsants, or modulators of specific enzymes or receptors within the central nervous system. The investigation is therefore a logical step in the exploration of new chemical space for potential therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-N-(3,5-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7(12)11(14)13-8-4-9(15-2)6-10(5-8)16-3/h4-7H,12H2,1-3H3,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXFMKLRLSUWKI-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)OC)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC(=CC(=C1)OC)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 2 Amino N 3,5 Dimethoxy Phenyl Propionamide
Stereoselective Synthesis Approaches
Achieving the desired (S)-enantiomer of the final product with high optical purity is paramount. This requires methodologies that can precisely control the three-dimensional arrangement of atoms during the synthesis. Stereoselective strategies focus on either building the chiral center from a prochiral precursor or utilizing a pre-existing chiral starting material.
Asymmetric α-alkylation is a powerful method for constructing chiral α-amino acids from simpler precursors like glycine (B1666218). This approach often involves the use of a chiral auxiliary to direct the stereochemical outcome of the alkylation reaction. A common strategy is the alkylation of a chiral Schiff base complex derived from an amino acid. nih.gov For instance, a Ni(II)-complex of a chiral Schiff base of alanine (B10760859) can be alkylated with high diastereoselectivity. acs.org
The general principle involves converting a glycine derivative into a chiral enolate equivalent, which then reacts with an alkylating agent (e.g., methyl iodide to form an alanine derivative). The facial selectivity of the enolate is controlled by the chiral environment, leading to the preferential formation of one enantiomer. nih.govacs.org Recent advancements have also explored the use of chiral organocatalysts, such as BINOL-related aldehydes, to catalyze the direct α-alkylation of unprotected amino esters. rsc.org
Table 1: Comparison of Asymmetric α-Alkylation Approaches
| Method | Chiral Control Element | Precursor | Key Features |
|---|---|---|---|
| Chiral Schiff Base Complex | Ni(II) complex with a chiral ligand | Alanine or Glycine | High diastereoselectivity, methodologically concise. acs.org |
| Chiral Auxiliary | Oxazolidinones, Pseudoephedrine | Glycine | Auxiliary directs alkylation, then is cleaved. wikipedia.org |
While many strategies focus on synthesizing the chiral amino acid first, another approach involves forming the amide bond in an enantioselective manner. Biocatalysis, in particular, offers a green and highly selective alternative. acs.org Enzymes such as lipases or engineered amide synthetases can catalyze the direct coupling of carboxylic acids and amines under mild, aqueous conditions, often with high enantioselectivity. nih.govmdpi.com For example, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been used for the asymmetric synthesis of N-arylated aspartic acids, showcasing the potential for enzymatic routes to N-aryl amino acid derivatives. acs.org
Another modern approach is the Umpolung Amide Synthesis (UmAS), which reverses the traditional polarity of the reacting partners. This method can forge N-aryl amide bonds with complete conservation of enantioenrichment, avoiding the α-epimerization that can plague conventional coupling methods, especially with racemization-prone substrates. nih.gov
Chiral auxiliaries and catalysts are central to modern asymmetric synthesis. researchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Common examples include Evans oxazolidinones and pseudoephedrine amides, which can effectively control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org In the context of synthesizing the target molecule's alanine core, an auxiliary could be attached to a glycine precursor to direct a diastereoselective methylation.
Chiral catalysts, on the other hand, control the stereoselectivity of a reaction without being covalently bonded to the substrate. They create a chiral environment that favors the formation of one enantiomer over the other. Chiral Lewis acids, for instance, can be used to catalyze conjugate additions to unsaturated amides to create β-amino acid precursors with high enantioselectivity. acs.org Similarly, chiral phosphoric acids have been employed in the enantioselective synthesis of unnatural α-amino acid derivatives. researchgate.net These catalytic methods are often more atom-economical than auxiliary-based approaches. researchgate.net
Table 2: Examples of Chiral Auxiliaries and Catalysts
| Type | Example | Application | Mechanism of Control |
|---|---|---|---|
| Chiral Auxiliary | Evans Oxazolidinones | Asymmetric Alkylation | Forms a chiral enolate with a defined geometry, blocking one face from electrophilic attack. wikipedia.org |
| Chiral Auxiliary | Pseudoephedrine | Asymmetric Alkylation | The auxiliary directs the approach of the electrophile to the enolate. wikipedia.org |
| Chiral Auxiliary | (R)-Phenylglycine amide | Asymmetric Strecker Synthesis | Induces crystallization of one diastereomer, driving the equilibrium. researchgate.net |
| Chiral Catalyst | Chiral Lewis Acids (e.g., Rh(III) complex) | Conjugate Addition | Coordinates with the substrate to create a chiral environment for the nucleophilic attack. acs.org |
Classical and Modern Amide Coupling Procedures
The formation of the amide bond between the carboxylic acid of (S)-alanine and the amino group of 3,5-dimethoxyaniline (B133145) is the final key step. This condensation reaction is thermodynamically unfavorable and requires the activation of the carboxylic acid. nih.gov
Carbodiimides are a cornerstone of amide bond synthesis, particularly in peptide chemistry. creative-peptides.comlibretexts.org Dicyclohexylcarbodiimide (DCC) is a widely used and cost-effective coupling agent. nih.gov The mechanism involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. creative-peptides.comfishersci.co.uk This intermediate is then susceptible to nucleophilic attack by the amine (3,5-dimethoxyaniline) to form the desired amide bond. libretexts.orgfishersci.co.uk
A significant drawback of using carbodiimides alone is the potential for racemization of the α-chiral center. peptide.com To suppress this side reaction, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) are commonly included. peptide.combachem.com These additives react with the O-acylisourea intermediate to form an activated ester, which is less prone to racemization and couples efficiently with the amine. bachem.com A major consideration when using DCC is the formation of the insoluble byproduct, dicyclohexylurea (DCU), which must be removed by filtration. nih.govbachem.com Other carbodiimides, such as diisopropylcarbodiimide (DIC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are often used to circumvent issues with DCU solubility. peptide.comthermofisher.com
Table 3: Common Carbodiimide Coupling Agents
| Reagent | Acronym | Key Characteristics | Byproduct |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Highly effective, inexpensive, widely used in organic solvents. creative-peptides.com | Dicyclohexylurea (DCU), insoluble in most organic solvents. bachem.com |
| N,N'-Diisopropylcarbodiimide | DIC | Similar reactivity to DCC. | Diisopropylurea, more soluble than DCU, preferred for solid-phase synthesis. peptide.combachem.com |
An alternative to in-situ activation with coupling agents is the conversion of the carboxylic acid into a more reactive acylating agent prior to reaction with the amine. fishersci.co.uk This is a robust and widely practiced method for amide synthesis.
One of the most common approaches is the formation of an acyl chloride. fishersci.co.uk The protected (S)-alanine can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to produce the corresponding acyl chloride. fishersci.co.uk This highly electrophilic intermediate then reacts readily with 3,5-dimethoxyaniline, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. fishersci.co.uk
Other activated carboxylic acid derivatives can also be employed. For example, N-acylbenzotriazoles, prepared from the carboxylic acid and benzotriazole, are effective acylating agents that react cleanly with amines to yield amides. organic-chemistry.org More recently, methods using potassium acyltrifluoroborates as precursors have been developed, which can react with primary amines under acidic conditions in water. acs.org These methods expand the toolkit for amide bond formation, offering alternatives that may be advantageous for specific substrates or reaction conditions. nih.gov
Purification Techniques for Enantiomerically Pure (S)-2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide
Ensuring the enantiomeric purity of the final product is paramount. The primary strategy is to start with enantiomerically pure (S)-alanine. However, racemization can sometimes occur during the carboxyl group activation and coupling steps. creative-peptides.com Therefore, robust purification and analytical methods are required to isolate the desired (S)-enantiomer and verify its optical purity.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a principal technique for both analytical assessment of enantiomeric purity and preparative purification.
Chiral HPLC: This is the most direct method for separating enantiomers. google.com It utilizes a stationary phase that is itself chiral, allowing for differential interaction with the (S) and (R) enantiomers, resulting in different retention times. Columns with polysaccharide-based chiral selectors are commonly employed for this purpose. google.com
Crystallization Methods: Crystallization can be a highly effective method for purifying chiral compounds.
Diastereomeric Salt Formation: If the final compound or a synthetic intermediate contains a basic functional group (like the free amine after deprotection), it can be reacted with a chiral acid (a resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which often allows for their separation by fractional crystallization. researchgate.net
Preferential Crystallization: In some cases, a saturated solution of a racemic mixture can be seeded with a crystal of the desired enantiomer, inducing the crystallization of that enantiomer exclusively.
Analytical Verification: The enantiomeric excess (ee) of the purified product is typically confirmed using analytical techniques. Besides chiral HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used to differentiate between enantiomers.
| Technique | Principle | Application | Notes |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of (S) and (R) enantiomers; analytical quantification of enantiomeric excess (ee). google.com | The most common and reliable method for determining optical purity. google.com |
| Diastereomeric Crystallization | Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities. | Preparative scale separation of enantiomers. researchgate.net | Requires a suitable basic or acidic handle in the molecule and an appropriate resolving agent. |
| Column Chromatography | Separation based on polarity on an achiral stationary phase (e.g., silica (B1680970) gel). | General purification to remove non-isomeric impurities (e.g., unreacted starting materials, coupling reagents). | Does not separate enantiomers but is a crucial step for removing other impurities. |
Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Studies
The synthesis of deuterated or other isotopically labeled analogues of this compound is valuable for various research applications, including metabolic studies, mechanistic investigations of biological targets, and as internal standards in quantitative mass spectrometry. nih.govresearchgate.net Labeling can be achieved by incorporating isotopes at specific positions within the molecule, typically by using a labeled precursor in the synthesis. researchgate.net
Labeling the Alanine Moiety: To introduce deuterium (B1214612) into the alanine backbone, commercially available deuterated (S)-alanine can be used as the starting material. For instance, (S)-alanine-2,3,3,3-d₄ would result in a product deuterated at the α- and β-positions of the propionamide (B166681) core. Stereospecific deuteration at a single position can also be achieved through more complex, multi-step syntheses, often involving enzymatic reactions or stereoselective reductions. nih.govresearchgate.net
Labeling the Aromatic Ring: Deuterium can be introduced onto the 3,5-dimethoxyphenyl ring through several methods:
Using a Labeled Precursor: Starting the synthesis with a pre-labeled 3,5-dimethoxyaniline, such as 3,5-dimethoxyaniline-2,4,6-d₃, would yield the desired labeled product directly upon coupling.
Acid-Catalyzed H-D Exchange: Aromatic protons can sometimes be exchanged for deuterium by treatment with a strong deuterated acid (e.g., D₂SO₄) at elevated temperatures. The electron-rich nature of the dimethoxy-substituted ring makes it susceptible to electrophilic substitution, potentially allowing for exchange at the ortho positions (2, 4, and 6).
The choice of labeling strategy depends on the desired position and number of isotopic labels. The synthesis must be carefully planned to ensure the label is not lost during subsequent reaction steps. nih.gov
| Labeling Strategy | Labeled Precursor/Reagent | Position of Label | Description |
| Alanine Backbone Labeling | (S)-Alanine-d₄ | α- and β-carbons of the propionamide moiety | The most straightforward approach using a commercially available labeled amino acid. |
| Stereospecific Alanine Labeling | Multi-step synthesis involving chiral reagents or enzymes | Specific C-H bond (e.g., α-carbon) | Provides probes for stereospecific enzymatic or chemical processes. researchgate.net |
| Aromatic Ring Labeling | 3,5-dimethoxyaniline-dₓ | Phenyl ring | Utilizes a pre-labeled aromatic starting material for direct incorporation. |
| Aromatic H-D Exchange | Deuterated strong acid (e.g., D₂SO₄) | Ortho positions of the phenyl ring (2,4,6) | Post-synthetic modification, though conditions must be compatible with the rest of the molecule. |
Spectroscopic Elucidation and Advanced Structural Characterization of S 2 Amino N 3,5 Dimethoxy Phenyl Propionamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the molecule's covalent framework and spatial configuration can be assembled.
Proton (¹H) NMR for Structural Connectivity and Stereochemical Assignment
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within the molecule. For (S)-2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide, distinct signals corresponding to each unique proton are expected. The chemical shift (δ) of each proton is influenced by the electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, a phenomenon known as spin-spin coupling.
The spectrum is anticipated to show a doublet for the three methyl (CH₃) protons, which are coupled to the single proton on the adjacent chiral center. The α-proton (CH), being coupled to the three methyl protons, would appear as a quartet. The two protons of the primary amine (NH₂) typically appear as a broad singlet. The single proton of the secondary amide (NH) would also present as a singlet, though its chemical shift can be highly dependent on solvent and concentration.
In the aromatic region, the two protons ortho to the amide group on the 3,5-dimethoxyphenyl ring are chemically equivalent and would likely appear as a doublet. The single proton in the para position is unique and would appear as a triplet. The six protons of the two equivalent methoxy (B1213986) (OCH₃) groups are expected to produce a sharp singlet. The stereochemistry at the α-carbon is confirmed by these assignments, which are consistent with the (S)-alanine fragment.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.50 | s | 1H | -NH-C=O |
| ~6.95 | d | 2H | Ar-H (ortho) |
| ~6.25 | t | 1H | Ar-H (para) |
| ~3.75 | s | 6H | -OCH₃ |
| ~3.60 | q | 1H | α-CH |
| ~2.10 | br s | 2H | -NH₂ |
| ~1.35 | d | 3H | -CH₃ |
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. docbrown.info In the spectrum of this compound, eight distinct signals are expected, corresponding to the eight unique carbon environments in the molecule.
The carbonyl carbon (C=O) of the amide group typically resonates at a high chemical shift, around 175 ppm. docbrown.info The aromatic carbons show distinct signals: two for the methoxy-substituted carbons, one for the amide-substituted (ipso) carbon, two for the ortho carbons, and one for the para carbon. The methoxy carbons themselves would appear as a single signal around 55 ppm. The aliphatic carbons, namely the α-carbon and the methyl carbon, would be found at lower chemical shifts, reflecting their sp³ hybridization. mdpi.comresearchgate.net
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~175.0 | C=O (Amide) |
| ~161.0 | Ar-C (C-OCH₃) |
| ~140.0 | Ar-C (ipso, C-NH) |
| ~106.0 | Ar-C (ortho) |
| ~98.0 | Ar-C (para) |
| ~55.5 | -OCH₃ |
| ~51.0 | α-CH |
| ~20.0 | -CH₃ |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural and Conformational Analysis
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and for probing through-bond and through-space connectivities. sdsu.eduu-tokyo.ac.jp
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For the target molecule, a key cross-peak would be observed between the α-CH quartet and the methyl (CH₃) doublet, confirming the alanine (B10760859) fragment's structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbons to which they are attached. youtube.com It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the α-CH proton to the α-C carbon, the methyl protons to the methyl carbon, and the aromatic protons to their respective aromatic carbons).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds. youtube.com Key HMBC correlations would establish the connectivity between the molecular fragments. For instance, correlations would be expected from the amide proton (NH) to the carbonyl carbon and the ipso-aromatic carbon, and from the α-CH proton to the carbonyl carbon, linking the alanine and dimethoxyphenyl moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing insights into the molecule's conformation. researchgate.net NOESY can reveal the preferred orientation around the amide bond by showing correlations between the amide proton and either the α-proton or the ortho-aromatic protons.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is particularly useful for identifying polar bonds and functional groups. docbrown.info The IR spectrum of this compound would display several characteristic absorption bands. The N-H stretching region is particularly informative. The primary amine (-NH₂) is expected to show two distinct bands (symmetric and asymmetric stretches) around 3400-3300 cm⁻¹, while the secondary amide N-H stretch appears as a single, sharp band around 3300 cm⁻¹. researchgate.net
A very strong and sharp absorption band, known as the Amide I band, is expected around 1650 cm⁻¹ due to the C=O stretching vibration. docbrown.info The Amide II band, resulting from N-H bending and C-N stretching, typically appears near 1550 cm⁻¹. Other significant absorptions include C-H stretches for aliphatic and aromatic groups just below and above 3000 cm⁻¹, respectively, and strong C-O stretching bands for the ether linkages of the methoxy groups around 1200-1050 cm⁻¹.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3380, 3310 | Medium | N-H Stretch (primary amine) |
| ~3300 | Medium, Sharp | N-H Stretch (secondary amide) |
| ~3080 | Medium | Aromatic C-H Stretch |
| ~2970 | Medium | Aliphatic C-H Stretch |
| ~1650 | Strong, Sharp | C=O Stretch (Amide I) |
| ~1590 | Strong | Aromatic C=C Bending |
| ~1550 | Strong | N-H Bend (Amide II) |
| ~1205, 1065 | Strong | C-O Stretch (Aryl Ether) |
Raman Spectroscopy for Complementary Vibrational Insights
Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. scirp.org While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds that are weak in the IR spectrum often produce strong signals in the Raman spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. For this compound (Molecular Formula: C₁₁H₁₆N₂O₃), the exact molecular weight is 224.1161 g/mol . Soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would likely be employed to generate the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 225.1239.
Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecule is expected to fragment in a predictable manner, primarily at the labile amide bond and other susceptible sites. The fragmentation pattern provides valuable information for structural confirmation. Key expected fragmentation pathways include:
Amide Bond Cleavage: The most common fragmentation would occur at the amide C-N bond, leading to the formation of the 3,5-dimethoxyanilinium ion and an acylium ion derived from the (S)-2-aminopropionyl moiety.
Loss of Methoxy Groups: The dimethoxy-phenyl ring can undergo fragmentation through the loss of a methyl radical (•CH₃) to form an [M+H - 15]⁺ ion, followed by the loss of carbon monoxide (CO) or the loss of a methoxy radical (•OCH₃).
Side-Chain Fragmentation: Cleavage adjacent to the amino group in the propionamide (B166681) side chain can also occur.
These fragmentation patterns allow for the unambiguous identification and structural verification of the compound.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Predicted Fragment Ion (m/z) | Proposed Structure / Origin | Fragmentation Pathway |
|---|---|---|
| 225.1239 | [M+H]⁺ (Protonated Molecule) | Parent Ion |
| 154.0712 | [C₈H₁₂NO₂]⁺ | Protonated 3,5-dimethoxyaniline (B133145) fragment after amide bond cleavage |
| 72.0449 | [C₃H₆NO]⁺ | (S)-2-aminopropionyl fragment after amide bond cleavage |
| 181.0973 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the protonated parent molecule |
| 210.0998 | [M+H - CH₃]⁺ | Loss of a methyl radical from a methoxy group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure and the extent of conjugation. The UV-Vis spectrum of this compound is dominated by the electronic transitions within the 3,5-dimethoxyphenyl chromophore.
The aromatic ring and its substituents (two methoxy groups and the amide nitrogen) constitute the primary chromophoric system. The lone pairs of electrons on the oxygen atoms of the methoxy groups and the nitrogen of the amide group can interact with the π-electron system of the benzene (B151609) ring, influencing the energy of the electronic transitions. The expected absorptions are primarily due to π → π* transitions within the aromatic ring. These transitions are typically observed in the UV region.
The presence of the auxochromic methoxy and amino groups is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The solvent used for analysis can also influence the position and intensity of the absorption bands.
Table 2: Expected UV-Vis Spectroscopic Data for this compound
| Expected λmax (nm) | Electronic Transition Type | Chromophore |
|---|---|---|
| ~220-240 nm | π → π | Benzene Ring (E2-band) |
| ~270-290 nm | π → π | Benzene Ring (B-band) |
X-ray Diffraction (XRD) for Single Crystal Structure Determination and Conformational Studies
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An XRD analysis of a suitable single crystal of this compound would provide detailed information about its molecular geometry, conformation, and intermolecular interactions in the solid state.
The key structural insights that would be obtained from XRD analysis include:
Absolute Stereochemistry: Confirmation of the (S)-configuration at the chiral alpha-carbon of the alanine moiety.
Bond Lengths and Angles: Precise measurement of all bond lengths and angles, revealing details such as the partial double-bond character of the amide C-N bond and any distortions from ideal geometries.
Intermolecular Interactions: Identification of hydrogen bonding networks, which are expected to be significant given the presence of the amino group (donor), and the amide and methoxy oxygen atoms (acceptors). These interactions dictate the crystal packing arrangement. strath.ac.ukresearchgate.net
The analysis would yield the crystal system, space group, and unit cell parameters that define the crystalline lattice.
Table 3: Key Structural Parameters Obtainable from X-ray Diffraction
| Structural Parameter | Information Provided | Expected Findings |
|---|---|---|
| Crystal System & Space Group | Symmetry of the crystal lattice | Dependent on crystallization conditions |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit | Precise metric parameters of the crystal lattice |
| Torsion Angles | Conformation of the molecule | Defines the relative orientation of the phenyl ring and the side chain |
| Hydrogen Bond Geometry | Intermolecular packing forces | N-H···O and other potential interactions stabilizing the crystal structure researchgate.net |
| Chirality | Absolute configuration at the stereocenter | Confirmation of the (S)-enantiomer |
Chemical Reactivity and Transformations of S 2 Amino N 3,5 Dimethoxy Phenyl Propionamide
Reactions at the Amine Functionality
The primary amine group in (S)-2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide is a key site for nucleophilic reactions, enabling the straightforward introduction of various substituents.
The primary amine readily undergoes acylation when treated with acylating agents like acyl chlorides or anhydrides. This reaction typically proceeds in the presence of a base to neutralize the acidic byproduct. For instance, the reaction with acetyl chloride would yield the corresponding N-acetyl derivative. The high reactivity of acyl halides makes them suitable for acylating even less reactive amines. organic-chemistry.org To successfully acylate the amine function of an amino acid derivative, the pH of the solution is generally raised to 10 or higher to ensure the presence of free amine nucleophiles. almerja.net
Similarly, sulfonylation of the primary amine can be achieved by reacting it with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. researchgate.netmasterorganicchemistry.com This reaction leads to the formation of a stable sulfonamide linkage. The synthesis of N-(α-aminoacyl) sulfonamides can be efficiently carried out, yielding various derivatives without racemization. nih.gov
Table 1: Representative Acylation and Sulfonylation Reactions of Primary Amines
| Reagent | Product Type | General Conditions | Reference |
|---|---|---|---|
| Acetyl chloride | N-Acetyl amide | Base (e.g., pyridine, triethylamine) | organic-chemistry.org |
| Benzoyl chloride | N-Benzoyl amide | Base (e.g., pyridine, triethylamine) | nih.gov |
| p-Toluenesulfonyl chloride | N-Tosyl sulfonamide | Base (e.g., pyridine, triethylamine) | researchgate.netmasterorganicchemistry.com |
| Benzenesulfonyl chloride | N-Benzenesulfonyl sulfonamide | Base (e.g., pyridine, triethylamine) | researchgate.net |
Direct N-alkylation of the primary amine can be accomplished using alkyl halides. However, this method can sometimes lead to overalkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. nih.gov More controlled mono-alkylation can be achieved through reductive amination. nih.gov
Reductive amination involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. wikipedia.org This one-pot reaction is a highly efficient method for introducing a wide variety of alkyl groups. manchester.ac.ukacs.org Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride. researchgate.netrit.edu This powerful methodology is atom-economic and can proceed with excellent retention of stereochemistry. rug.nl
Table 2: Common Reagents for Reductive Amination of Primary Amines
| Carbonyl Compound | Reducing Agent | Product | Reference |
|---|---|---|---|
| Formaldehyde | Sodium triacetoxyborohydride | N-Methyl amine | rit.edu |
| Acetaldehyde | Sodium cyanoborohydride | N-Ethyl amine | researchgate.net |
| Acetone | Sodium triacetoxyborohydride | N-Isopropyl amine | rit.edu |
| Benzaldehyde | Sodium cyanoborohydride | N-Benzyl amine | nih.gov |
Reactions at the Amide Functionality
The amide bond in this compound is relatively stable but can undergo transformations under specific conditions.
The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring elevated temperatures. libretexts.orgyoutube.com Acid-catalyzed hydrolysis, using a strong acid like hydrochloric acid, yields the corresponding carboxylic acid and the protonated amine. libretexts.org Basic hydrolysis, with a strong base such as sodium hydroxide (B78521), results in the formation of a carboxylate salt and the free amine. youtube.com The rate of alkaline hydrolysis can be influenced by the lipophilicity and steric hindrance of the amide substrates. umich.eduresearchgate.netarkat-usa.org
Transamidation, the exchange of the amine portion of the amide, is a more challenging transformation due to the stability of the amide bond. However, it can be achieved, often with the use of metal catalysts or under strongly basic conditions, to form new amide derivatives. nih.govresearchgate.net
The amide carbonyl group can be reduced to a methylene (B1212753) group (-CH2-) to furnish the corresponding secondary amine. This transformation is typically accomplished using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH4) in an ethereal solvent like tetrahydrofuran (B95107) (THF). masterorganicchemistry.comlibretexts.orgchemistrysteps.com This reaction is effective for primary, secondary, and tertiary amides. masterorganicchemistry.comresearchgate.net The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the elimination of an oxygen-metal species to form an iminium ion, which is then further reduced to the amine. chemistrysteps.com
Reactivity of the Aromatic Ring
The 3,5-dimethoxy substitution pattern on the phenyl ring makes it highly electron-rich and, therefore, very susceptible to electrophilic aromatic substitution reactions. The two methoxy (B1213986) groups are strong activating groups and are ortho-, para-directing. In the case of 3,5-disubstitution, the incoming electrophile will be directed to the positions ortho and para to both methoxy groups, which are the 2, 4, and 6 positions of the ring.
Common electrophilic aromatic substitution reactions include nitration and halogenation. Nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) electrophile. Halogenation, such as bromination or chlorination, can be carried out using the elemental halogen in the presence of a Lewis acid catalyst. Given the high reactivity of the dimethoxybenzene ring, these reactions can often proceed under mild conditions and may sometimes lead to polysubstitution if not carefully controlled. For instance, halogenation of similarly structured 3-(3,5-Dimethoxyphenyl)sydnones has been reported. researchgate.net
It is important to note that the amide substituent on the aromatic ring is a deactivating group and a meta-director. However, the strong activating and ortho-, para-directing influence of the two methoxy groups is expected to dominate the reactivity of the aromatic ring.
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating methoxy (-OCH₃) groups. masterorganicchemistry.comwikipedia.org These groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene itself. masterorganicchemistry.commasterorganicchemistry.com
The directing effects of the substituents on the aromatic ring determine the position of substitution.
Methoxy Groups (-OCH₃): These are strong activating groups and are ortho, para-directors. They donate electron density to the ring through resonance.
In the case of this compound, the two methoxy groups at positions 3 and 5 exert the dominant influence. They strongly activate the positions ortho and para to them. The potential sites for electrophilic attack are C2, C4, and C6.
C4 Position: This position is ortho to both methoxy groups, making it the most electronically enriched and sterically accessible site. Electrophilic substitution is highly favored at this position.
C2 and C6 Positions: These positions are ortho to one methoxy group and para to the other. They are also activated, but substitution here is generally less favored than at C4 due to potential steric hindrance from the adjacent amide side chain (for C2) and the other methoxy group.
Common electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions would be expected to yield predominantly the 4-substituted product. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via the standard SEAr mechanism, involving the formation of a stabilized carbocation intermediate (arenium ion). wikipedia.orglkouniv.ac.in
| Substituent Group | Position on Ring | Activating/Deactivating Effect | Directing Effect | Governing Factor |
|---|---|---|---|---|
| Methoxy (-OCH3) | C3, C5 | Strongly Activating | Ortho, Para | Resonance Donation |
| Amide (-NHCOR) | C1 | Moderately Activating | Ortho, Para | Resonance Donation (from N) vs. Induction/Resonance Withdrawal (from C=O) |
Demethylation of Methoxy Groups
The aryl methyl ether linkages in the 3,5-dimethoxy-phenyl group can be cleaved to yield the corresponding di-phenol derivative. This transformation is a common reaction for aryl ethers and is typically achieved using strong Lewis acids or proton acids. researchgate.net
Boron tribromide (BBr₃) is a particularly effective and widely used reagent for the demethylation of aryl methyl ethers. orgsyn.orgnih.gov The reaction is usually performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at low temperatures. orgsyn.org The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, cleaving the C-O bond. nih.gov Subsequent hydrolysis of the resulting borate (B1201080) ester releases the free phenol.
Other reagents capable of effecting this transformation include strong acids like hydrobromic acid (HBr) and hydriodic acid (HI) at elevated temperatures, or other Lewis acids such as aluminum chloride (AlCl₃). researchgate.netgoogle.com The choice of reagent can depend on the presence of other functional groups in the molecule. BBr₃ is often preferred for its high efficiency and relatively mild conditions compared to high-temperature acid cleavage. researchgate.netresearchgate.net
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Boron Tribromide (BBr3) | Inert solvent (e.g., DCM), low temp (0°C to rt) | High efficiency, mild conditions, wide functional group tolerance. orgsyn.orgnih.gov | Highly corrosive and moisture-sensitive. orgsyn.org |
| Hydrobromic Acid (HBr) | Aqueous solution, high temperature (reflux) | Cost-effective. | Harsh conditions, lower functional group tolerance. researchgate.net |
| Aluminum Chloride (AlCl3) | Inert solvent, often requires excess reagent | Effective for certain substrates. google.com | Can lead to side reactions, stoichiometric amounts needed. |
Stability Studies in Relevant Chemical Environments
The stability of this compound is a critical parameter, with the amide bond being the primary site of potential degradation.
pH-Dependent Stability
The amide bond is known for its considerable stability, a feature essential to the structure of proteins and peptides. masterorganicchemistry.com However, under certain pH conditions, particularly with heating, this bond can undergo hydrolysis. chemguide.co.uklibretexts.org
Acidic Conditions: In the presence of a strong acid (e.g., HCl) and heat, the amide bond can be hydrolyzed. chemguide.co.uklibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.comchemistrysteps.com This leads to the cleavage of the C-N bond, yielding (S)-2-aminopropanoic acid (L-alanine) and 3,5-dimethoxyaniline (B133145).
Neutral Conditions: At neutral pH, the rate of non-enzymatic amide hydrolysis is extremely slow at ambient temperatures. nih.govrsc.org Significant cleavage requires elevated temperatures, such as 95°C, as seen in studies of simple peptides. nih.govrsc.org
Alkaline Conditions: Under basic conditions (e.g., NaOH) and with heating, the amide undergoes hydrolysis via nucleophilic attack of a hydroxide ion on the carbonyl carbon. chemguide.co.uklibretexts.org This process is typically slower than acid-catalyzed hydrolysis but ultimately results in the formation of the sodium salt of (S)-2-aminopropanoic acid and 3,5-dimethoxyaniline. chemguide.co.ukarkat-usa.org
| pH Condition | Stability | Degradation Pathway | Primary Degradation Products |
|---|---|---|---|
| Strongly Acidic (pH < 2) | Labile, especially with heat | Acid-catalyzed hydrolysis | (S)-2-aminopropanoic acid; 3,5-dimethoxyaniline |
| Neutral (pH ~7) | Generally stable at ambient temperature | Slow hydrolysis at elevated temperatures | (S)-2-aminopropanoic acid; 3,5-dimethoxyaniline |
| Strongly Alkaline (pH > 12) | Labile, especially with heat | Base-catalyzed hydrolysis | Carboxylate salt of (S)-2-aminopropanoic acid; 3,5-dimethoxyaniline |
Oxidative Stability
Oxidation of the Aniline Moiety: The 3,5-dimethoxyaniline portion of the molecule is electron-rich and can be susceptible to oxidation. Aniline derivatives can be oxidized to a variety of products, including nitroso compounds, nitro compounds, or polymeric materials, depending on the oxidant. acs.orgacs.org The N-H bond of the amide could also be a site for oxidation.
Oxidation of the Amino Acid Moiety: The primary amino group of the alanine (B10760859) residue can also undergo oxidation. The specific products would depend on the reagents used but could involve conversion to imines or other oxidized nitrogen species.
The presence of antioxidants can mitigate oxidative degradation. nih.gov However, the inherent structure, particularly the activated aniline-type ring, suggests that the compound may be sensitive to strong oxidizing environments. Studies on substituted anilines have shown that they can undergo microsomal N- and C-oxidation, forming products such as N-oxides and hydroxylamines. researchgate.netnih.gov
| Potential Oxidant | Susceptible Functional Group(s) | Potential Reaction Type |
|---|---|---|
| Hydrogen Peroxide (H2O2) | Aromatic ring, Primary amino group | Hydroxylation, N-oxidation |
| Peroxy acids (e.g., m-CPBA) | Primary amino group, Amide nitrogen | N-oxidation |
| Strong Oxidants (e.g., KMnO4) | Aromatic ring, Alkyl side chains | Ring opening, side-chain oxidation |
| Atmospheric Oxygen (autoxidation) | Aromatic ring (aniline moiety) | Formation of colored degradation products |
Advanced Stereochemical Investigations of S 2 Amino N 3,5 Dimethoxy Phenyl Propionamide
Chiral Recognition and Separation Techniques
The separation of enantiomers and the assessment of enantiomeric purity are critical steps in the characterization of a single-enantiomer compound like (S)-2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide. This involves differentiating it from its mirror image, the (R)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating the enantiomers of a racemic mixture and determining the enantiomeric purity of a sample. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.
For amino acid amides, direct separation without derivatization is often preferred to avoid additional reaction steps and potential impurities. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving the enantiomers of underivatized amino acids and their derivatives due to their ability to engage in multiple types of chiral recognition interactions (e.g., hydrogen bonding, ionic interactions, and steric repulsion).
The assessment of enantiomeric purity involves chromatographically separating the (S)- and (R)-enantiomers and comparing their respective peak areas. The enantiomeric excess (ee), a measure of purity, is calculated from these areas.
Illustrative HPLC Method for Enantiomeric Purity Assessment
The following table outlines a hypothetical, yet typical, set of starting conditions for the chiral HPLC analysis of this compound. Optimization would be required to achieve baseline separation.
| Parameter | Condition | Purpose |
| Column | Astec CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) | Employs a teicoplanin-based CSP known for broad selectivity for amino acid derivatives. |
| Mobile Phase | Methanol / Water / Formic Acid (e.g., 80:20:0.1 v/v/v) | A polar ionic mode mobile phase that facilitates interaction with the CSP. The acid modifier controls the ionization state of the analyte and CSP. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate for a 4.6 mm ID column. |
| Temperature | 25 °C | Temperature control is crucial for reproducible retention times and selectivity. |
| Detection | UV at 254 nm or 275 nm | The dimethoxy-phenyl group is expected to have strong UV absorbance at these wavelengths. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
Under these conditions, the two enantiomers would exhibit different retention times, allowing for their quantification and the determination of the enantiomeric purity of the (S)-isomer.
Crystallization-Based Chiral Resolution
Crystallization-based methods are powerful techniques for separating enantiomers on a preparative scale. These methods exploit the fact that diastereomers have different physical properties, including solubility.
One common strategy is diastereomeric salt formation . The racemic mixture of 2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide, which is basic at the amino group, would be reacted with a single enantiomer of a chiral acid (a resolving agent), such as (2R,3R)-tartaric acid. ut.ac.ir This reaction forms a pair of diastereomeric salts:
[(S)-amine • (R,R)-tartrate]
[(R)-amine • (R,R)-tartrate]
Because these salts are diastereomers, they possess different solubilities in a given solvent. Through careful selection of a solvent and controlled crystallization conditions (temperature, concentration), one diastereomer will preferentially crystallize out of the solution. ut.ac.irresearchgate.net The solid, diastereomerically pure salt can then be collected by filtration. Finally, treatment of the purified salt with a base will neutralize the tartaric acid and liberate the desired, enantiomerically pure this compound.
Another technique is preferential crystallization , which can be applied if the racemic compound crystallizes as a conglomerate (a mechanical mixture of separate (S) and (R) enantiomer crystals). google.com In this process, a supersaturated solution of the racemate is seeded with a pure crystal of the desired (S)-enantiomer, inducing the crystallization of only that enantiomer.
Chiroptical Properties
Chiroptical properties are the characteristic optical responses of chiral molecules to polarized light. These properties are fundamental to confirming the identity and absolute configuration of an enantiomer.
Optical Rotation and Specific Rotation Measurements
Optically active compounds like this compound have the ability to rotate the plane of plane-polarized light. This phenomenon is known as optical rotation, and the angle of rotation is measured using an instrument called a polarimeter. libretexts.org The measured value is the observed rotation (α) .
The observed rotation depends on several factors, including the compound's concentration, the length of the sample tube (path length), temperature, solvent, and the wavelength of the light used. libretexts.orgwikipedia.org To obtain a standardized value that is an intrinsic property of the compound, the specific rotation ([α]) is calculated using the following formula:
[α]λT = α / (c × l)
Where:
T is the temperature in degrees Celsius.
λ is the wavelength of light (commonly the D-line of a sodium lamp, 589 nm).
α is the observed rotation in degrees.
c is the concentration in g/mL.
l is the path length of the sample tube in decimeters (dm).
The (S)-enantiomer will have a specific rotation that is equal in magnitude but opposite in sign to its (R)-enantiomer. A positive (+) sign indicates dextrorotatory (clockwise) rotation, while a negative (-) sign indicates levorotatory (counter-clockwise) rotation.
Hypothetical Specific Rotation Data
The following table presents a hypothetical specific rotation value for the compound, illustrating how such data would be reported.
| Compound | Specific Rotation [α]D20 | Concentration | Solvent |
| This compound | +XX.X° | c = 1.0 | Methanol |
| (R)-2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide | -XX.X° | c = 1.0 | Methanol |
This value serves as a crucial physical constant for the characterization of the enantiomerically pure substance.
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Confirmation
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of a chiral molecule. It measures the difference in absorption of left and right circularly polarized light by the molecule as a function of wavelength. nih.gov
The resulting ECD spectrum is a plot of this differential absorption (Δε) versus wavelength. The spectrum is a unique fingerprint for a particular enantiomer; its mirror-image enantiomer will produce an ECD spectrum that is a mirror image of the first.
For this compound, the absolute configuration would be confirmed by comparing its experimentally measured ECD spectrum with a theoretically predicted spectrum generated by quantum chemical calculations. If the experimental spectrum for the synthesized compound matches the calculated spectrum for the 'S' configuration, the absolute configuration is confirmed. The chromophores in the molecule—the 3,5-dimethoxyphenyl ring and the propionamide (B166681) group—would give rise to characteristic positive or negative bands (Cotton effects) in the ECD spectrum that are highly sensitive to the stereochemistry at the chiral center.
Pre Clinical Biological and Pharmacological Investigations of S 2 Amino N 3,5 Dimethoxy Phenyl Propionamide
In Vitro Biological Activity Screening (General)
No specific in vitro screening data for (S)-2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide was found in the public domain. Research into related chemical structures, such as other amino acid derivatives and compounds containing dimethoxyphenyl moieties, has been conducted, but direct experimental results for the subject compound are not available.
Antimicrobial Activity against Microbial Strains
There are no available studies detailing the antimicrobial, antibacterial, or antifungal activity of this compound against any tested microbial strains. While the antimicrobial properties of various other protected amino acids and novel synthetic compounds are an active area of research, specific data, such as minimum inhibitory concentration (MIC) values or zones of inhibition for this particular compound, have not been published.
Anti-inflammatory Effects
Preclinical investigations into the anti-inflammatory effects of this compound have not been reported. Consequently, there is no information regarding its potential to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes like cyclooxygenases (COX).
Antioxidant Capacity
No studies were identified that evaluated the antioxidant capacity of this compound. Standard antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or ferric reducing antioxidant power (FRAP) assays, have not been reported for this compound.
Anticancer Activity against Cell Lines
The cytotoxic or antiproliferative effects of this compound against cancer cell lines have not been documented in available scientific literature. While compounds containing a 3,5-dimethoxyphenyl fragment have been investigated for anticancer properties, specific data, such as IC50 values for this molecule against cell lines like HeLa, MCF-7, or HCT116, are absent. nih.gov
Enzyme Inhibition Studies and Mechanistic Insights
Specific mechanistic studies focusing on the enzyme inhibition profile of this compound are not available.
Histone Deacetylase (HDAC) Inhibition
There is no published evidence to suggest that this compound has been investigated as a potential Histone Deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to hyperacetylation of histones and affecting gene expression. wikipedia.orgnih.gov While this is an important area of cancer research, no data links this specific compound to HDAC inhibition. wikipedia.org
Based on a comprehensive search for preclinical biological and pharmacological data, there is currently no publicly available scientific literature or research data regarding "this compound" that directly addresses the specific topics outlined in your request.
Extensive searches for studies on this compound's activity related to Thymidylate Synthase inhibition, other enzyme targets, specific receptor binding affinities, ligand-receptor docking, allosteric modulation, or structure-activity relationships of its derivatives yielded no specific results.
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Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structural Variations of the Dimethoxyphenyl Group
The biological activity of N-aryl-alpha-amino amides, including this compound, is significantly influenced by the substitution pattern on the phenyl ring. While specific structure-activity relationship (SAR) studies for the 3,5-dimethoxy substitution of this particular compound are not extensively detailed in publicly available literature, general principles can be drawn from related classes of compounds, such as 2,5-dimethoxyphenyl isopropylamine (B41738) analogues. In these related series, variations in the substitution on the phenyl ring have been shown to modulate receptor affinity and functional activity.
For the N-(3,5-dimethoxy-phenyl) moiety, modifications can be systematically explored to probe the electronic and steric requirements for optimal biological efficacy. Key variations could include altering the position and number of methoxy (B1213986) groups, as well as replacing them with other substituents.
Table 1: Postulated Impact of Structural Variations of the Dimethoxyphenyl Group on Biological Activity
| Position of Methoxy Groups | Other Substituents | Expected Impact on Activity | Rationale |
| 2,5-dimethoxy | - | Potentially altered receptor binding profile | Isomeric variations can change the molecule's conformation and interaction with binding sites. |
| 3,4-dimethoxy | - | May affect metabolic stability and activity | Changes in the electronic distribution can influence interactions with metabolizing enzymes and target receptors. |
| 3,4,5-trimethoxy | - | Increased steric hindrance could decrease binding affinity | Additional bulky groups may prevent optimal orientation within the receptor's binding pocket. |
| 3-methoxy-5-hydroxy | - | Introduction of a hydrogen bond donor may alter binding | A hydroxyl group can form hydrogen bonds that are not possible with a methoxy group, potentially increasing or decreasing affinity. |
| 3,5-diethoxy | - | Increased lipophilicity could enhance membrane permeability | Larger alkyl groups on the ether oxygen can increase the compound's ability to cross biological membranes. |
| 3,5-difluoro | - | Electron-withdrawing groups can alter electronic properties | Fluorine substitution can significantly change the acidity of nearby protons and the overall electronic nature of the ring, impacting target interactions. |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for this compound analogues is not available.
Impact of Stereochemistry on Biological Efficacy
Stereochemistry is a critical determinant of the biological activity of chiral molecules like 2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide. The spatial arrangement of the amino group and the N-aryl moiety around the chiral center of the alanine (B10760859) core can lead to significant differences in pharmacological properties between enantiomers. Generally, one enantiomer (the eutomer) exhibits significantly higher affinity for the biological target and greater efficacy than the other (the distomer).
For α-amino amides, the (S)-configuration is often the more active enantiomer, as it corresponds to the naturally occurring L-amino acids that are recognized by many biological systems, including enzymes and receptors. It is highly probable that this compound interacts with its biological target in a stereospecific manner. The (R)-enantiomer may have significantly lower or no activity.
Table 2: Postulated Comparison of Biological Efficacy of Stereoisomers
| Stereoisomer | Relative Binding Affinity | Relative Efficacy | Rationale |
| (S)-enantiomer | High | High | The spatial orientation of the substituents likely allows for optimal interaction with the binding site on the biological target. |
| (R)-enantiomer | Low | Low to negligible | The mirror-image configuration may sterically hinder proper binding or orient key interacting groups incorrectly within the binding site. |
| Racemic mixture | Intermediate | Intermediate | The observed activity would be the average of the high-activity (S)-enantiomer and the low-activity (R)-enantiomer, present in equal amounts. |
Note: This table represents a generalized expectation based on the common stereoselectivity of biologically active molecules. Specific experimental data comparing the enantiomers of 2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide is not available in the reviewed literature.
Prodrug and Pro-chemical Strategies (excluding clinical human data)
Prodrug strategies are often employed to overcome pharmacokinetic challenges such as poor permeability across biological barriers or rapid metabolism. For a primary amine-containing compound like this compound, the amino group can be temporarily masked with a promoiety that is later cleaved in a desired physiological compartment to release the active parent drug.
In Vitro Enzymatic Cleavage in Tissue Homogenates (e.g., Rat Brain Homogenate)
The brain is a common target for neurologically active compounds. To be effective, a brain-targeted prodrug must not only cross the blood-brain barrier but also be efficiently converted to the active drug within the brain parenchyma. The enzymatic stability and cleavage of prodrugs can be assessed in vitro using tissue homogenates. Rat brain homogenates contain a variety of enzymes, including peptidases and amidases, that can potentially hydrolyze an amide-based promoiety from the parent drug.
Studies on related amide prodrugs have shown that the rate of cleavage is highly dependent on the nature of the promoiety. For instance, attaching an amino acid or a small peptide can target specific peptidases that are present in the brain. The stability of the amide bond in these prodrugs is a key factor; it must be stable enough to prevent premature cleavage in the systemic circulation but labile enough to be cleaved by brain-specific enzymes.
Table 3: Illustrative In Vitro Half-life of Hypothetical Prodrugs in Rat Brain Homogenate
| Prodrug Moiety | Linkage | Half-life (t½) in Rat Brain Homogenate (minutes) | Putative Cleaving Enzyme Class |
| N-Acetyl | Amide | > 120 | Amidases (slow cleavage) |
| N-Glycyl | Amide | ~ 60 | Aminopeptidases |
| N-Prolyl | Amide | ~ 90 | Prolidases |
| N-(L-Phenylalanyl) | Amide | ~ 45 | Aminopeptidases with preference for aromatic residues |
Note: The data presented in this table is hypothetical and serves to illustrate the expected differences in enzymatic cleavage based on the promoiety. Specific experimental data for prodrugs of this compound in rat brain homogenate is not available.
Permeability Studies Across Simulated Biological Barriers
A primary goal of prodrug design is often to enhance the permeability of a drug across biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for central nervous system targets. The Caco-2 cell monolayer is a widely used in vitro model that simulates the human intestinal barrier. Permeability is typically measured as the apparent permeability coefficient (Papp).
By masking the polar amino group of this compound with a more lipophilic promoiety, the resulting prodrug is expected to have a higher Papp value, indicating better potential for passive diffusion across cell membranes.
Table 4: Postulated Permeability of this compound and a Hypothetical Prodrug Across a Caco-2 Monolayer
| Compound | Apparent Permeability Coefficient (Papp, cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Interpretation |
| This compound | Low (e.g., < 1 x 10⁻⁶) | ~ 1 | Poor passive permeability due to polarity of the primary amine. |
| Hypothetical N-lipophilic promoiety prodrug | Moderate to High (e.g., > 5 x 10⁻⁶) | ~ 1 | Increased lipophilicity leads to enhanced passive permeability. |
Note: This table provides expected outcomes from a permeability study based on general principles of prodrug design. Specific Caco-2 permeability data for this compound and its prodrugs are not available in the public domain.
Computational and Theoretical Studies of S 2 Amino N 3,5 Dimethoxy Phenyl Propionamide
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netrsc.org This method is crucial in drug discovery for identifying potential protein targets and understanding how a ligand, such as (S)-2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide, might interact with a receptor's binding site. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them to identify the most favorable binding mode.
Once a docking pose is predicted, a detailed analysis of the interactions between the protein and the ligand is essential. nih.gov These interactions are the foundation of molecular recognition and binding affinity. They are broadly classified as polar (charge-based) and non-polar interactions. youtube.com Key interactions include:
Hydrogen Bonds: Formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The amide and amino groups of this compound are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein, such as the phenyl ring of the compound and nonpolar amino acid residues (e.g., Valine, Leucine, Isoleucine).
Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.
Pi-Interactions: Interactions involving pi systems, such as pi-pi stacking between aromatic rings or cation-pi interactions.
A typical analysis would summarize these interactions, identifying the specific amino acid residues involved and the distances of the bonds, as illustrated in the hypothetical table below.
Interactive Table: Illustrative Protein-Ligand Interactions for this compound with a Hypothetical Protein Target
| Interaction Type | Ligand Atom(s) | Protein Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Amino Group (NH2) | ASP 120 (OD1) | 2.8 |
| Hydrogen Bond | Amide NH | GLU 85 (OE2) | 3.1 |
| Hydrophobic | Phenyl Ring | PHE 150, LEU 78 | N/A |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Docking programs use scoring functions to estimate the binding energy of the ligand-protein complex, typically expressed in kcal/mol. nih.gov This value represents the binding affinity, with a more negative value indicating a more stable and favorable interaction. The binding energy is a composite of various energetic contributions, including electrostatic and van der Waals interactions. mdpi.com Comparing the calculated binding energies of this compound against a panel of different protein targets can help prioritize which targets are most likely to bind the compound with high affinity.
Interactive Table: Example Binding Energy Calculations for this compound
| Protein Target | PDB ID | Binding Energy (kcal/mol) |
|---|---|---|
| Target A | XXXX | -8.5 |
| Target B | YYYY | -7.2 |
Note: The data in this table is hypothetical and serves as an example of how results would be presented.
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the intrinsic electronic properties of a molecule. nih.gov These methods, based on the principles of quantum mechanics, can provide detailed insights into molecular structure, stability, and reactivity without the need for experimental data.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. mdpi.comindexcopernicus.com DFT calculations can determine the optimized geometry of this compound and analyze its molecular orbitals.
Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. mdpi.com A small energy gap suggests that the molecule is more reactive. Other related properties, such as electronegativity (χ), hardness (η), and softness (S), can also be calculated from these orbital energies to further describe the molecule's chemical behavior. mdpi.com
Interactive Table: Illustrative DFT-Calculated Quantum Chemical Parameters
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| HOMO Energy | E_HOMO | -6.2 | Energy of the highest occupied molecular orbital |
| LUMO Energy | E_LUMO | -1.5 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap | ΔE | 4.7 | Indicates chemical reactivity and stability |
| Hardness | η | 2.35 | Resistance to change in electron distribution |
| Softness | S | 0.42 | Reciprocal of hardness, indicates reactivity |
Note: The values presented in this table are for illustrative purposes to demonstrate the output of a DFT calculation.
Interactive Table: Example of NBO Second-Order Perturbation Analysis
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O1) | π* (C2-C3) | 3.5 |
| π (C4-C5) | π* (C2-C3) | 15.2 |
Note: This table is a hypothetical representation of NBO analysis results. LP denotes a lone pair, π and π are bonding and anti-bonding pi orbitals, and σ* is an anti-bonding sigma orbital.*
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, numerous conformations are possible. Computational methods can be used to systematically explore the potential energy surface of the molecule to identify low-energy, stable conformations. This involves calculating the energy of a large number of possible structures to create an energy landscape. The global minimum on this landscape corresponds to the most stable conformation of the molecule, which is often the most biologically relevant structure. Understanding the preferred conformations is crucial for accurate molecular docking simulations and for interpreting its interaction with biological targets.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. echemi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of a molecule's conformational dynamics, flexibility, and interactions with its environment, such as a solvent. plos.org For this compound, an MD simulation would typically be performed by placing the molecule in a simulated box of solvent, most commonly water, to mimic physiological conditions.
Solvent effects are a critical component of these simulations. The analysis would focus on the formation and lifetime of hydrogen bonds between the compound's amino and amide groups and the surrounding water molecules. nih.govnih.gov Furthermore, the hydrophobic interactions between the dimethoxy-phenyl group and water can be quantified. This provides insight into how the solvent structures itself around the molecule, which is crucial for understanding its solubility and ability to cross biological membranes. The dynamic behavior observed in these simulations, such as conformational changes and solvent interactions, is fundamental to understanding how the molecule might interact with a biological target. nih.gov
Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational Prediction Only)
In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential to assess its potential as a drug candidate. researchgate.net Computational tools can rapidly estimate these pharmacokinetic parameters from a molecule's structure, helping to prioritize compounds with favorable profiles and identify potential liabilities. nih.gov Numerous software platforms and models exist that use large datasets of experimentally determined properties to train algorithms for these predictions. nih.gov
For this compound, a computational ADME profile would be generated to predict its behavior in the body. Key parameters include lipophilicity (LogP), aqueous solubility (LogS), gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. These predictions are often guided by established principles like Lipinski's Rule of Five, which helps to evaluate a compound's drug-likeness. dergipark.org.tr
Below is an illustrative table of predicted ADME properties for the compound.
| ADME Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight (g/mol) | 224.26 | Satisfies Lipinski's rule (<500), indicating good potential for absorption. |
| Lipophilicity (Consensus LogP) | 1.25 | Indicates balanced solubility, favorable for both aqueous and lipid environments. Satisfies Lipinski's rule (<5). |
| Aqueous Solubility (LogS) | -2.5 | Suggests the compound is soluble in water, which is important for administration and distribution. |
| Gastrointestinal (GI) Absorption | High | Predicts good absorption from the gut into the bloodstream. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Suggests the molecule may be able to cross the BBB and act on targets in the central nervous system. |
| CYP2D6 Inhibitor | No | Low predicted risk of drug-drug interactions involving the CYP2D6 metabolic pathway. |
| Hydrogen Bond Donors | 2 | Satisfies Lipinski's rule (≤5). |
| Hydrogen Bond Acceptors | 4 | Satisfies Lipinski's rule (≤10). |
Note: The data in this table are illustrative and represent typical outputs from computational ADME prediction software. They are not based on experimental results.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to understand the relationship between a molecule's chemical structure and its biological activity. nih.govnsf.gov A QSAR model is a mathematical equation that correlates variations in a molecule's physicochemical properties (descriptors) with changes in its activity. researchgate.net A pharmacophore model identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. nih.govnih.gov
Developing these models requires a dataset of structurally similar compounds with experimentally measured biological activities against a common target. As no such public dataset is available for this compound and its analogues, the following sections describe the hypothetical process of developing such models.
To identify key structural features, a set of analogues of this compound would be required. By comparing the structures of the most active compounds with the least active ones, a pharmacophore model could be generated.
For this class of compounds, a hypothetical pharmacophore model might include:
An Aromatic Ring (AR): The 3,5-dimethoxyphenyl group, likely involved in pi-stacking or hydrophobic interactions within the target's binding pocket.
A Hydrogen Bond Donor (HBD): The primary amine of the alanine (B10760859) moiety.
A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group.
A Hydrophobic Feature (HY): The methyl group of the alanine side chain.
The specific spatial arrangement and distances between these features would be critical for optimal binding and would be defined by the pharmacophore model. The methoxy (B1213986) groups on the phenyl ring would also be analyzed to determine if they act as hydrogen bond acceptors or simply contribute to the electronic properties of the aromatic ring. researchgate.net
Using the identified structural features and a range of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a predictive QSAR model could be developed. This model would aim to forecast the biological activity of new, untested compounds based solely on their structure.
A typical linear QSAR model might take the following form:
log(1/C) = k1(LogP) + k2(MR) - k3*(PSA) + C
Where log(1/C) is the biological activity, LogP represents lipophilicity, MR is molar refractivity (a measure of volume), and PSA is the polar surface area. The coefficients (k1, k2, k3) would be determined by statistical regression analysis of the training set data.
The following table illustrates a hypothetical dataset and the results of a simple QSAR model for a series of analogues.
| Compound | R-Group Modification | LogP | Experimental Activity (IC50, nM) | Predicted Activity (IC50, nM) |
|---|---|---|---|---|
| 1 (Parent) | 3,5-dimethoxy | 1.25 | 50 | 52 |
| 2 | 3,5-dichloro | 2.10 | 25 | 28 |
| 3 | 4-methoxy | 0.95 | 110 | 105 |
| 4 | H (unsubstituted) | 0.50 | 250 | 245 |
Note: This table presents a hypothetical dataset for illustrative purposes to demonstrate the principle of a QSAR model. The compounds and data are not from published experimental work.
A robust QSAR model would be validated using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds) to ensure its statistical significance and predictive power. nsf.gov Such a model, along with the pharmacophore hypothesis, would serve as a valuable guide for designing new, more potent analogues of this compound.
Analytical Method Development for S 2 Amino N 3,5 Dimethoxy Phenyl Propionamide and Its Metabolites
Chromatographic Methods
The development of robust and reliable analytical methods is fundamental for the characterization, purity assessment, and quantification of pharmaceutical compounds. For (S)-2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide, a chiral molecule, a multi-faceted approach employing various chromatographic techniques is essential to ensure its quality and to study its metabolic fate.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for the development of methods to determine purity, quantify the active substance, and resolve enantiomers. hplc.eu Method development and validation are performed in compliance with global regulatory guidelines such as ICH Q2(R1) to ensure the analytical procedure is fit for its intended purpose. veranova.com
Reverse-Phase HPLC (RP-HPLC) is the most common mode of chromatography used for the purity and potency analysis of pharmaceutical compounds. thermofisher.com The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase. thermofisher.com For this compound, a typical RP-HPLC method would utilize a silica-based stationary phase chemically bonded with alkyl chains, such as C18 or C8. hplc.eu
The development of a stability-indicating RP-HPLC method involves a systematic screening of parameters including column chemistry, mobile phase composition, pH, and temperature. The mobile phase typically consists of an aqueous component (often with a buffer or an ion-pairing agent like trifluoroacetic acid, TFA) and an organic modifier like acetonitrile (B52724) or methanol. hplc.eualmacgroup.com Gradient elution, where the concentration of the organic modifier is increased over time, is often employed to achieve optimal separation of the main compound from any process-related impurities or degradation products. harvardapparatus.com Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte and its potential impurities exhibit significant absorbance, such as 225 nm. almacgroup.com
Validation of the method ensures its reliability, and includes the evaluation of parameters such as specificity, linearity, range, accuracy, precision, and robustness. Forced degradation studies are also conducted to demonstrate that the method can effectively separate the active compound from its degradation products. almacgroup.com
Table 1: Illustrative RP-HPLC Method Parameters and Purity Data
| Parameter | Value / Condition |
|---|---|
| Chromatographic System | |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Sample Data | |
| Retention Time | 9.52 min |
| Peak Area | 4,850,230 |
| Total Peak Area (all peaks) | 4,895,300 |
| Calculated Purity (%) | 99.08% |
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Since this compound is a chiral compound, it is critical to control its stereochemical purity. The determination of enantiomeric excess (e.e.), which measures the purity of one enantiomer in a mixture, is a key quality control parameter. heraldopenaccess.us Chiral HPLC is the gold standard for this purpose, utilizing a Chiral Stationary Phase (CSP) to achieve separation. nih.gov
CSPs are designed to have differential interactions with the two enantiomers, leading to different retention times. nih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are commonly used for the direct separation of amino acid derivatives. heraldopenaccess.ussigmaaldrich.com The mobile phase in chiral chromatography is often a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol), although reverse-phase conditions can also be applied depending on the CSP. researchgate.net The goal is to achieve baseline resolution between the (S)- and the unwanted (R)-enantiomer, allowing for accurate quantification. researchgate.net
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Table 2: Representative Chiral HPLC Data for Enantiomeric Excess (e.e.) Determination
| Parameter | Value / Condition |
|---|---|
| Chromatographic System | |
| Column | Polysaccharide-based CSP, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Heptane:Isopropanol (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 254 nm |
| Sample Data | |
| Retention Time (S)-enantiomer | 12.3 min |
| Peak Area (S)-enantiomer | 1,250,600 |
| Retention Time (R)-enantiomer | 14.1 min |
| Peak Area (R)-enantiomer | 2,510 |
| Calculated Enantiomeric Excess (%) | 99.60% |
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Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.com However, compounds like this compound are polar and non-volatile due to the presence of the amino group. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.comnih.gov
A common derivatization technique is silylation, which replaces the active hydrogens on the amino group with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used for this purpose. mdpi.com The resulting TBDMS derivative is significantly more volatile and can be readily analyzed by GC, typically coupled with a mass spectrometry (MS) detector for definitive identification. sigmaaldrich.com The GC method involves optimizing the temperature program of the oven to ensure separation from derivatizing agent artifacts and other potential volatile impurities. nih.gov
Table 3: Example GC Method Parameters for the Derivatized Analyte
| Parameter | Value / Condition |
|---|---|
| Derivatization | |
| Reagent | MTBSTFA |
| Reaction | 60°C for 30 minutes |
| GC System | |
| Column | SLB-5ms (30 m x 0.25 mm I.D., 0.25 µm) |
| Carrier Gas | Helium |
| Oven Program | 100°C (1 min), ramp at 15°C/min to 300°C (hold 5 min) |
| Detector | Mass Spectrometer (MS) |
| Expected Result |
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Mass Spectrometry (MS)-Based Quantitation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique like LC or GC, it provides high selectivity and sensitivity, making it an indispensable tool for quantitative analysis, especially in complex biological matrices. chromatographyonline.com
LC-MS/MS for Sensitive Detection and Quantitation in Complex Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique ideal for quantifying low levels of drugs and their metabolites in complex biological samples such as plasma, urine, or tissue homogenates. fda.gov.twnih.gov Its superiority stems from its ability to minimize interference from matrix components. fda.gov.twresearchgate.net
In an LC-MS/MS method, the compound is first separated from other components in the sample by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer. The first stage of mass analysis (MS1) isolates the protonated molecule of the target analyte, known as the precursor ion. This precursor ion is then fragmented by collision with an inert gas in a collision cell. The second stage of mass analysis (MS2) separates these fragments, and a specific, stable fragment ion, known as the product ion, is monitored. chromatographyonline.com
This process, called Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity, allowing for quantification down to picogram or even femtogram levels. nih.gov Method development for LC-MS/MS involves optimizing the chromatographic conditions to separate the analyte from isomers and matrix components, as well as tuning the mass spectrometer parameters (e.g., precursor/product ion pairs, collision energy) to achieve the maximum signal intensity for the analyte and its stable-isotope labeled internal standard. nih.gov
Table 4: Hypothetical LC-MS/MS Parameters for Quantitation in Human Plasma
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Limit of Quantitation (LOQ) |
|---|---|---|---|---|
| This compound | 239.1 | 166.1 | 15 | 0.5 ng/mL |
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Spectrophotometric Assays
Spectrophotometric assays, encompassing both direct ultraviolet (UV) and indirect visible (colorimetric) methods, represent a foundational approach for the quantitative analysis of aromatic compounds like this compound and its metabolites. These methods are valued for their simplicity, cost-effectiveness, and rapid execution. mabion.eupatsnap.com The analytical strategies typically rely on the intrinsic UV absorbance of the aromatic rings or involve chemical derivatization of the primary aromatic amine group to produce a colored species that can be quantified in the visible spectrum.
Direct UV Spectrophotometry
Direct UV-Vis spectrophotometry is based on the principle that molecules with chromophores, such as the phenyl rings in this compound, absorb light at specific wavelengths in the ultraviolet range. mabion.eu The presence of aromatic amino acids (tryptophan, tyrosine, and phenylalanine) in proteins is the basis for their common quantification by measuring absorbance at 280 nm. patsnap.comspringernature.com Similarly, the aromatic structure of this compound allows for its direct measurement.
The Beer-Lambert law provides the basis for quantification, stating a linear relationship between absorbance and the concentration of the analyte. patsnap.com While this method is straightforward, its primary limitation is a lack of specificity. Biological matrices are often complex, containing numerous endogenous compounds that also absorb UV light, potentially causing significant interference and leading to inaccurate quantification. Therefore, direct UV measurement is most suitable for relatively pure samples.
Colorimetric (Indirect) Spectrophotometry via Derivatization
To enhance sensitivity and selectivity, colorimetric methods are frequently employed for the analysis of primary aromatic amines. These assays involve a chemical reaction that converts the target analyte into a new, intensely colored compound. The primary aromatic amine functional group on this compound is an ideal target for such derivatization reactions. nih.govacs.org Should metabolic processes not alter this amine group, these methods would also be applicable for the quantification of its metabolites. Several derivatization strategies have been developed for the general class of primary aromatic amines.
Oxidative Coupling Reactions: One common approach involves the oxidation of a chromogenic agent which then couples with the primary aromatic amine. For instance, a method utilizing p-N,N-dimethylphenylenediamine involves its oxidation by sodium metaperiodate to form p-N,N-dimethylbenzoquinonemonoimine. This intermediate then reacts with a primary aromatic amine at a controlled pH (typically around 3.0) to form a stable, purple-red charge-transfer complex, which can be measured spectrophotometrically. rasayanjournal.co.in The absorbance of this complex is typically measured around 530 nm. rasayanjournal.co.in
Complexation with Metal Ions: Another strategy is based on the reducing properties of the aromatic amine. A method has been described where the amine reduces an iron(III)-ferrozine complex to an iron(II)-ferrozine complex. nih.gov The resulting Fe(II) complex is intensely colored (violet) and exhibits maximum absorbance at 562 nm, allowing for sensitive quantification. nih.gov
Reaction with DNFB (2,4-Dinitrofluorobenzene): Known as Sanger's reagent, DNFB reacts with primary amines to form a stable dinitrophenyl (DNP) derivative. researchgate.net This reaction produces a colored product that can be quantified. The method is noted for its applicability to a wide range of primary aliphatic and aromatic amines. researchgate.net
Charge-Transfer Complex Formation: Primary aromatic amines, acting as electron donors, can react with π-acceptor molecules like p-chloranilic acid to form colored charge-transfer complexes. researchgate.net These complexes typically exhibit strong absorption bands in the visible region (around 523-530 nm) and can be used for quantification in organic media. researchgate.net
The selection of a specific spectrophotometric assay depends on factors such as the required sensitivity, the complexity of the sample matrix, and the potential for interfering substances. The following tables summarize key analytical parameters for various spectrophotometric methods applicable to primary aromatic amines, which could be adapted for the analysis of this compound.
Table 1: Spectrophotometric Methods Based on Derivatization of Primary Aromatic Amines
| Reagent/Method | Principle | λmax (nm) | Key Features |
|---|---|---|---|
| Fe(III)-Ferrozine | Reduction of Fe(III) to Fe(II) by the amine, followed by complexation of Fe(II) with ferrozine. nih.gov | 562 | Suitable for determining various aromatic amines. nih.gov |
| p-N,N-dimethylphenylenediamine / NaIO₄ | Oxidative coupling to form a purple-red charge-transfer complex. rasayanjournal.co.in | 530 | Simple, rapid, and sensitive method performed at acidic pH. rasayanjournal.co.in |
| p-Chloranilic Acid | Formation of a colored charge-transfer complex between the amine (n-donor) and the reagent (π-acceptor). researchgate.net | 523-530 | Reaction is typically carried out in an organic medium. researchgate.net |
Table 2: Performance Characteristics of Selected Spectrophotometric Methods for Aromatic Amines
| Method | Analyte Example | Linearity Range (ppm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
|---|---|---|---|
| Fe(III)-Ferrozine nih.gov | 1,4-Phenylenediamine | 0.17 - 1.6 | 4.7 x 10⁴ |
| Fe(III)-Ferrozine nih.gov | 2,4-Diaminotoluene | 0.45 - 3.7 | 2.0 x 10⁴ |
| DNFB researchgate.net | m-Aminophenol | 0.25 - 2.50 (µg/mL) | 1.581 x 10⁴ |
Utility of S 2 Amino N 3,5 Dimethoxy Phenyl Propionamide in Contemporary Chemical and Biological Research
As a Chiral Building Block in Organic Synthesis
The inherent chirality and functional group arrangement of (S)-2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide make it a valuable starting material in asymmetric synthesis. Its stereochemically defined amine and amide functionalities, coupled with the electronically distinct dimethoxyphenyl moiety, provide a robust platform for the construction of complex molecular architectures.
Precursor for Complex Peptidomimetics and Amino Acid Derivatives
Peptidomimetics, compounds that mimic the structure and function of peptides, are of great interest in medicinal chemistry due to their potential for improved stability and bioavailability compared to their natural peptide counterparts. The core structure of this compound, which resembles a modified amino acid, serves as an excellent foundation for the synthesis of novel peptidomimetics. The primary amine can be readily incorporated into a growing peptide chain, while the N-(3,5-dimethoxy-phenyl) group offers a site for further chemical modification to modulate pharmacological properties. Research in this area focuses on leveraging this scaffold to create analogues of biologically active peptides with enhanced therapeutic potential.
Scaffold for Heterocyclic Compound Synthesis
Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The functional groups present in this compound can participate in a variety of cyclization reactions to form diverse heterocyclic systems. For instance, the amine and amide functionalities can be utilized in condensation reactions with various electrophiles to construct nitrogen-containing heterocycles. The dimethoxyphenyl ring can also be functionalized or used to influence the regioselectivity of cyclization reactions, leading to the synthesis of novel and structurally complex heterocyclic libraries for biological screening.
Application in Chemical Biology
The unique structural features of this compound also lend themselves to applications in chemical biology, where precisely designed molecules are used to probe and understand complex biological systems.
Design of Chemical Probes for Receptor and Enzyme Studies
Chemical probes are small molecules used to study the function of proteins and other biomolecules. The design of potent and selective chemical probes is a critical step in target validation and drug discovery. The dimethoxyphenyl group of this compound can be modified with reporter tags, such as fluorescent dyes or affinity labels, without significantly altering its core structure. This allows for the synthesis of probes that can be used to visualize and quantify interactions with specific receptors or enzymes, providing valuable insights into their biological roles and mechanisms of action.
Noncanonical Amino Acid Tools for Protein Studies
The incorporation of noncanonical amino acids (ncAAs) into proteins is a powerful technique for studying protein structure and function. While direct incorporation of this compound itself into proteins via genetic code expansion has not been extensively reported, its derivatives represent promising candidates for such applications. The dimethoxyphenyl moiety offers a unique chemical handle that is not present in natural amino acids. If successfully incorporated, this group could be used for site-specific protein labeling, cross-linking studies, or to introduce novel spectroscopic probes into proteins, thereby expanding the toolbox available to protein chemists and biologists.
Lead Compound Identification and Optimization in Drug Discovery (Pre-clinical Stage)
A lead compound is a chemical entity that demonstrates promising activity against a particular biological target and serves as the starting point for a drug development program. The structural and chemical properties of this compound make it an attractive scaffold for lead compound identification and optimization.
The process of lead optimization involves systematically modifying the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The various functional groups on this compound provide multiple avenues for chemical modification. For example, the propionamide (B166681) side chain can be altered to explore structure-activity relationships, while the dimethoxyphenyl ring can be functionalized to enhance target binding or improve metabolic stability. High-throughput screening of libraries based on this scaffold could potentially identify novel hits for a range of therapeutic targets. Subsequent medicinal chemistry efforts would then focus on refining these initial hits into viable preclinical candidates.
Future Directions and Research Perspectives for S 2 Amino N 3,5 Dimethoxy Phenyl Propionamide
Exploration of Novel Synthetic Pathways
The future synthesis of (S)-2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide and its derivatives is likely to move beyond traditional methods towards more efficient, stereoselective, and environmentally benign approaches. A key area of exploration will be the development of novel catalytic systems for its asymmetric synthesis. The use of primary α-amino amides as multifunctional organocatalysts in asymmetric organic transformations is a promising field of study. mdpi.com Researchers may focus on designing bifunctional catalysts that can control the stereochemistry of the propionamide (B166681) synthesis with high precision. mdpi.com
Furthermore, enzymatic and chemo-enzymatic routes could offer highly selective and sustainable alternatives to conventional chemical synthesis. The stereospecific nature of enzymes could be harnessed to produce the (S)-enantiomer with high enantiomeric excess, reducing the need for chiral resolution steps. nih.gov Flow chemistry is another promising avenue, which could enable continuous, scalable, and highly controlled production of the target compound.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Asymmetric Organocatalysis | High enantioselectivity, metal-free conditions. | Design of novel chiral amino amide-based catalysts. mdpi.com |
| Biocatalysis | High stereospecificity, mild reaction conditions. | Identification and engineering of suitable enzymes. |
| Flow Chemistry | Scalability, improved safety, and process control. | Optimization of reaction parameters in continuous flow reactors. |
Deeper Mechanistic Understanding of Biological Interactions
A thorough investigation into the biological interactions of this compound is crucial for elucidating its potential. Future research will likely focus on identifying its molecular targets and understanding the intricate mechanisms of its action. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to identify binding partners.
Once potential targets are identified, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinities and thermodynamics. At a more detailed level, structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), will be invaluable for visualizing the binding mode of the compound with its biological targets at an atomic level. This structural information is key to understanding the basis of its activity and for guiding the design of more potent and selective analogues.
Development of Advanced Analytical Techniques
The development of advanced analytical techniques will be essential for the characterization and quantification of this compound and its metabolites in complex biological matrices. Chiral chromatography methods, such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases, will continue to be refined for better resolution and sensitivity in enantiomeric separation.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral solvating agents or chiral derivatizing agents, can be a powerful tool for the discrimination of enantiomers and for studying non-covalent interactions. researchgate.net Furthermore, the development of novel chemical sensors and biosensors could enable the rapid and sensitive detection of the compound, which would be beneficial for both research and potential future applications. researchgate.net
Design of Next-Generation Analogues with Tuned Academic Properties
The design and synthesis of next-generation analogues of this compound will be a major focus of future research, aiming to fine-tune its properties for specific academic investigations. Structure-activity relationship (SAR) studies will be conducted by systematically modifying different parts of the molecule. For instance, the dimethoxy-phenyl ring could be substituted with other electron-donating or electron-withdrawing groups to modulate its electronic properties and binding interactions.
The amino acid backbone could also be modified, for example, by incorporating non-natural amino acids or by altering the stereochemistry. nih.gov The synthesis of a library of such analogues will allow for a comprehensive exploration of the chemical space around the parent compound, potentially leading to the discovery of molecules with enhanced potency, selectivity, or novel academic properties. nih.govmdpi.com
| Analogue Design Strategy | Rationale | Desired Outcome |
| Phenyl Ring Substitution | Modulate electronic and steric properties. | Improved binding affinity and selectivity. |
| Amino Acid Backbone Modification | Alter conformational flexibility and hydrogen bonding patterns. | Enhanced biological activity and metabolic stability. |
| Stereochemical Inversion | Investigate the importance of chirality for biological activity. | Elucidation of stereospecific interactions. |
Integration with Advanced Computational Methods for Predictive Research
Advanced computational methods will play an increasingly integral role in guiding the future research of this compound. Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes of the compound and its analogues with potential biological targets, providing insights that can guide experimental work. researchgate.net
Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), can be employed to study the electronic structure of the molecule and to understand the mechanisms of its reactions. mdpi.com These computational approaches, when used in conjunction with experimental data, can accelerate the research and development process by allowing for the in silico screening of virtual compound libraries and the prediction of their properties before their actual synthesis. researchgate.netnih.gov This synergy between computational and experimental chemistry will be key to unlocking the full potential of this compound and its future derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-N-(3,5-dimethoxy-phenyl)-propionamide, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves coupling (S)-2-aminopropionic acid derivatives with 3,5-dimethoxyaniline. A key step is the activation of the carboxylic acid (e.g., using carbodiimides like EDC or HOBt) to form the amide bond. To ensure enantiomeric purity, chiral auxiliaries or asymmetric catalytic methods should be employed. Purification via silica gel chromatography (using gradients of ethyl acetate/hexane) or preparative HPLC with chiral columns can resolve enantiomers. Analytical confirmation via polarimetry or chiral HPLC is critical .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of methoxy protons (δ 3.7–3.8 ppm for OCH₃), amide NH (δ 6.5–7.0 ppm), and the chiral center’s α-proton (split due to stereochemistry).
- Mass Spectrometry (MS) : Verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
- FT-IR : Identify amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
Cross-referencing with published spectral data for analogous compounds (e.g., N-(3-nitrophenyl)propionamide) is advised .
Q. What are the primary applications of this compound in biological research?
- Methodological Answer : Its methoxyphenyl and amide moieties make it suitable for:
- Enzyme Inhibition Studies : As a substrate analog for enzymes targeting aromatic amides (e.g., proteases or acetyltransferases).
- Receptor Binding Assays : Structural similarity to neurotransmitters allows probing of G-protein-coupled receptors (GPCRs).
- Chemical Biology Probes : Fluorescent tagging via the amine group for cellular localization studies.
Dose-response curves and competitive binding assays (e.g., using radiolabeled ligands) are recommended for functional validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in:
- Purity : Validate compound purity (>95%) via HPLC and elemental analysis.
- Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity).
- Cell Line Specificity : Test across multiple cell lines (e.g., HEK293 vs. HeLa) and use isogenic controls.
Meta-analysis of published data (e.g., PubChem BioAssay records) and replication in orthogonal assays (e.g., SPR vs. ITC) can clarify inconsistencies .
Q. What strategies optimize the stability of this compound in aqueous buffers for long-term studies?
- Methodological Answer : Stability challenges include hydrolysis of the amide bond and oxidation of methoxy groups. Mitigation strategies:
- pH Control : Store solutions at pH 4–6 (prevents base-catalyzed hydrolysis).
- Antioxidants : Add 0.1% ascorbic acid or EDTA to chelate metal ions.
- Lyophilization : Freeze-dry aliquots under inert gas (N₂ or Ar) and reconstitute fresh before use.
Monitor degradation via UPLC-MS at regular intervals .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model binding to receptors (e.g., serotonin receptors). Parameterize the ligand’s partial charges via DFT calculations (B3LYP/6-31G* level).
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability.
- QSAR : Corinate structural features (e.g., Hammett σ values for methoxy groups) with activity data from analogs (e.g., N-[2-(3,5-dimethylphenoxy)ethyl]-2-butanamine).
Validate predictions with mutagenesis studies (e.g., Ala-scanning of binding pockets) .
Methodological Notes
- Synthesis & Purification : Prioritize anhydrous conditions for amide coupling to minimize side reactions .
- Analytical Cross-Checks : Compare data with structurally related compounds (e.g., N-(4-hydroxy-3,5-diisopropylphenyl)-2,2-dimethylpropanamide) to confirm assignments .
- Ethical Compliance : Adhere to institutional guidelines for biological testing; note that this compound is not FDA-approved for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
